
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H16O4. It is a derivative of Meldrum’s acid, which is known for its utility in organic synthesis due to its high acidity and stability. This compound features a heterocyclic core with two oxygen atoms and four carbon atoms, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative method includes the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid . These methods yield the compound as a crystalline solid, which is sparingly soluble in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Such as amines and alcohols.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen atom . This anion is stabilized by resonance, making the compound highly reactive in various chemical reactions. The molecular targets and pathways involved in its biological activities are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and utility in organic synthesis.
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some chemical properties but differs in its biological applications.
Uniqueness
5-Tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its tert-butyl group, which enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
81710-06-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5-tert-butyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-9(2,3)6-7(11)13-10(4,5)14-8(6)12/h6H,1-5H3 |
InChI Key |
DJKKCATWPZSCPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)

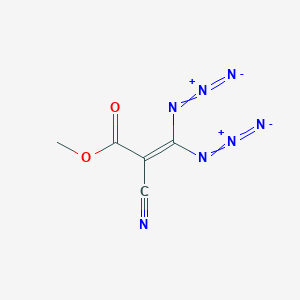
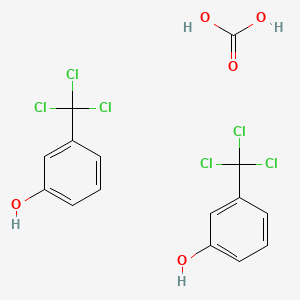
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
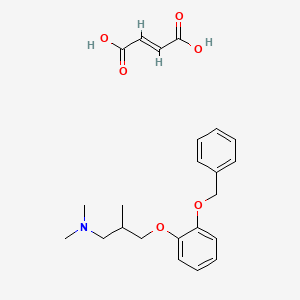

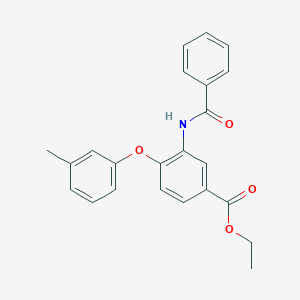
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
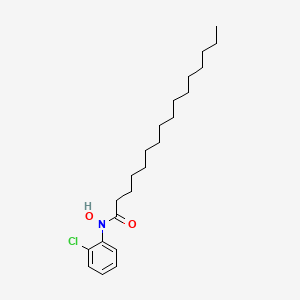
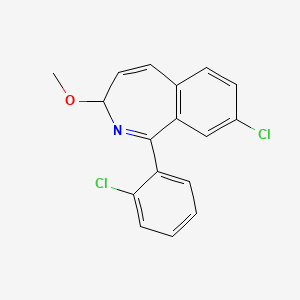
![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)
